2-Propenoic acid, 3-phenyl-, 2-oxo-2-phenylethyl ester
Description
Properties
CAS No. |
509113-38-6 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
phenacyl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H14O3/c18-16(15-9-5-2-6-10-15)13-20-17(19)12-11-14-7-3-1-4-8-14/h1-12H,13H2 |
InChI Key |
NNFJJJVOBXFUAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Experimental Protocol
Reagents :
- Cinnamic acid (3-phenyl-2-propenoic acid)
- Phenacyl bromide (2-bromo-1-phenylethanone)
- Potassium carbonate (K₂CO₃) as a base
- Anhydrous butanone (methyl ethyl ketone) as a solvent
Procedure :
- A solution of cinnamic acid (1.0 eq) and phenacyl bromide (1.0–1.1 eq) is dissolved in anhydrous butanone under nitrogen or argon atmosphere.
- K₂CO₃ (2.0–2.2 eq) is added to deprotonate the carboxylic acid, forming the cinnamate anion.
- The mixture is refluxed (80–100°C) for 24 hours to facilitate nucleophilic substitution.
- After cooling, the reaction mixture is filtered to remove insoluble salts. The filtrate is extracted with dichloromethane (CHCl₃), washed with brine, and dried over Na₂SO₄.
- The crude product is purified via recrystallization from methanol or acetone.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 57–86% | |
| Melting Point | 70–147°C | |
| Reagents Ratio | 1:1:1.8 (Cinnamic acid:Phenacyl bromide:K₂CO₃) | |
| Reaction Time | 24 hours |
Alternative Method: Acyl Chloride-Mediated Esterification
This method involves converting cinnamic acid to its acyl chloride intermediate, followed by condensation with phenacyl alcohol. While less common for this specific ester, it provides an alternative pathway.
Experimental Protocol
Reagents :
- Cinnamic acid
- Thionyl chloride (SOCl₂) or oxalyl chloride for acyl chloride formation
- Phenacyl alcohol
- Base (e.g., pyridine or triethylamine)
Procedure :
- Cinnamic acid is treated with excess SOCl₂ under reflux to form cinnamoyl chloride.
- The acyl chloride is distilled or used in situ.
- Phenacyl alcohol is added, and the mixture is stirred at room temperature or under mild heating.
- A base is added to neutralize HCl, and the product is isolated via extraction and recrystallization.
Challenges
- Side Reactions : Phenacyl alcohol’s β-keto group may undergo keto-enol tautomerism or decarboxylation under acidic conditions.
- Yield : Lower yields (~30–50%) compared to the alkylation method due to competing reactions.
Catalytic Direct Esterification
While less explored for this specific ester, direct esterification using acidic or heteropolyacid catalysts has been reported for cinnamate derivatives.
Example Protocol
Reagents :
- Cinnamic acid
- Phenacyl alcohol
- Heteropolyacid catalyst (e.g., H₆P₂W₁₈O₆₂·24H₂O)
Procedure :
Biological Synthesis Approaches
Microbial or enzymatic methods for synthesizing cinnamate esters are emerging but remain underexplored for this specific compound.
Key Findings
- Ehrlich Pathway : Saccharomyces cerevisiae engineered to produce 2-phenylethanol (a structurally related alcohol) via the Ehrlich pathway. However, scaling to cinnamate esters requires further optimization.
- Enzymatic Condensation : Lipases or esterases may catalyze transesterification, but specificity for phenacyl alcohol remains untested.
Characterization and Spectral Data
NMR and IR Data (Based on Analogous Compounds)
Comparison of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Alkylation | High yield, straightforward | Limited to activated bromides |
| Acyl Chloride | Flexible for diverse alcohols | Harsh conditions, side reactions |
| Catalytic Direct | Environmentally friendly, solvent-free | Poor substrate compatibility |
| Biological | Green chemistry, no toxic reagents | Low scalability, untested for this ester |
Critical Analysis and Recommendations
- Optimal Method : The alkylation approach () is preferred due to its high yield and simplicity.
- Scaling Challenges : Phenacyl bromide availability and cost may limit industrial adoption. Alternative bromides (e.g., 2-bromoacetophenone) could be explored.
- Future Directions : Enzymatic methods or catalytic systems (e.g., silica-supported boric acid) warrant investigation for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenethyl cinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cinnamic acid derivatives.
Reduction: Formation of phenethyl alcohol or ethylbenzene.
Substitution: Formation of brominated or nitrated phenethyl cinnamate.
Scientific Research Applications
Phenethyl cinnamate has diverse applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of phenethyl cinnamate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 2-Propenoic Acid, 3-Phenyl-, 2-Oxo-2-Phenylethyl Ester
Physicochemical and Hazard Comparisons
Reactivity and Stability
- Methyl Cinnamate : Lacks the ketone group, making it less reactive but more volatile (lower molecular weight) .
Functional and Application Differences
- Fragrance and Flavor : Phenethyl cinnamate and methyl cinnamate are used in perfumery and food flavorings due to their aromatic profiles . The target compound’s 2-oxo group may alter its odor profile, limiting direct use in fragrances.
- Polymer Chemistry : Compounds like 3-phenyl isooctyl acrylate (C₁₇H₂₄O₂) are employed as plasticizers or crosslinking agents in polymers. The target compound’s ketone group could enhance crosslinking efficiency in UV-curable resins .
- Organic Synthesis: Diethyl (2-oxo-2-phenylethyl)malonate serves as a malonate derivative for Knoevenagel condensations. The target compound may act as a Michael acceptor in similar reactions .
Thermodynamic and Solubility Trends
- Boiling Points : Methyl cinnamate (≈260°C) < Phenethyl cinnamate (≈300°C) < Target compound (estimated higher due to ketone group).
- Solubility : The 2-oxo-2-phenylethyl ester’s polarity may improve solubility in polar aprotic solvents (e.g., DMF) compared to purely aromatic esters.
Research Findings and Data Gaps
- Biological Activity : Methyl cinnamate exhibits vasorelaxant effects, while cinnamic acid derivatives show antiproliferative activity in cancer cells . The target compound’s bioactivity remains unexplored but warrants investigation.
- Synthetic Routes: Evidence lacks direct synthesis protocols for the target compound. Analogous methods for phenethyl cinnamate (e.g., esterification of cinnamic acid with 2-oxo-2-phenylethanol) could be extrapolated .
Biological Activity
2-Propenoic acid, 3-phenyl-, 2-oxo-2-phenylethyl ester, commonly known as phenethyl cinnamate, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, antioxidant, and anti-inflammatory activities, as well as its potential applications in various fields.
- IUPAC Name: Phenacyl 3-phenylprop-2-enoate
- Molecular Formula: C17H14O3
- Molecular Weight: 266.29 g/mol
- CAS Number: 509113-38-6
1. Antimicrobial Activity
Phenethyl cinnamate exhibits notable antimicrobial properties. Research indicates that it disrupts microbial cell membranes, leading to cell lysis and death. This mechanism has been observed in various studies evaluating its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 10 |
| Escherichia coli | 12 | 10 |
| Candida albicans | 18 | 15 |
Data sourced from various antimicrobial studies.
2. Antioxidant Activity
The compound also demonstrates strong antioxidant properties. It scavenges free radicals effectively, protecting cells from oxidative damage. The antioxidant activity is measured using the DPPH radical scavenging assay.
| Sample | Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| Phenethyl cinnamate | 85 | 50 |
| Ascorbic acid | 90 | 40 |
Comparison with standard antioxidants.
3. Anti-inflammatory Activity
Phenethyl cinnamate has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Studies have demonstrated its ability to modulate inflammatory pathways effectively.
Case Study:
A study conducted on mice models indicated that administration of phenethyl cinnamate resulted in a significant reduction in inflammation markers such as TNF-alpha and IL-6 after exposure to inflammatory stimuli.
The mechanisms underlying the biological activities of phenethyl cinnamate include:
- Cell Membrane Disruption: This leads to leakage of intracellular components in microbial cells.
- Radical Scavenging: The compound donates electrons to free radicals, neutralizing them.
- Cytokine Inhibition: It interferes with signaling pathways involved in inflammation.
Applications
Given its biological activities, phenethyl cinnamate has potential applications in:
- Pharmaceuticals: As an antimicrobial or anti-inflammatory agent.
- Cosmetics: Due to its antioxidant properties, it can be used in skincare formulations.
- Food Industry: As a natural preservative owing to its antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
